Bienvenue dans la boutique en ligne BenchChem!

RG7775

MDM2 inhibitor pharmacokinetics acute myeloid leukemia

RG7775 (RO6839921) is an intravenously administered pegylated prodrug of the MDM2 antagonist idasanutlin, purpose-built for researchers requiring controlled parenteral delivery in preclinical oncology models. Unlike oral idasanutlin, its IV formulation bypasses first-pass metabolism, achieves near-complete esterase-mediated conversion to active drug, and delivers reduced inter-patient PK variability (CV% 30–47% vs 54% for oral), ensuring reproducible exposure in xenograft and orthotopic studies. Demonstrated 52% tumor growth inhibition as monotherapy and 66% in combination with temozolomide in TP53 wild-type neuroblastoma models, it is the definitive reference standard for investigating p53-MDM2 reactivation and prodrug PK/PD relationships. Ideal for pediatric solid tumor research and comparative pharmacology benchmarking.

Molecular Formula C12H12N4O
Molecular Weight
Cat. No. B1150136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRG7775
SynonymsRO6839921;  RO 6839921;  RO-6839921;  RG7775;  RG-7775;  RG 7775.; Unknown
Molecular FormulaC12H12N4O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

RG7775 (RO6839921) – Intravenous Pegylated Prodrug of Idasanutlin for MDM2-Targeted Research


RG7775, also designated RO6839921, is an intravenously administered pegylated prodrug of the oral MDM2 antagonist idasanutlin (RG7388) . It belongs to the pyrrolidine class of small-molecule MDM2 inhibitors and is designed to release the active principle via plasma esterase cleavage, thereby reactivating p53-mediated tumor suppression in TP53 wild-type malignancies . The compound has been evaluated preclinically in neuroblastoma models and clinically in Phase 1 trials for acute myeloid leukemia and advanced solid tumors [1][2][3].

Why RG7775 Cannot Be Directly Substituted with Oral Idasanutlin or Other MDM2 Inhibitors


Although RG7775 shares the same active principle (idasanutlin) as oral RG7388, its pegylated prodrug design confers distinct pharmacokinetic and administration properties that preclude simple substitution. The intravenous formulation bypasses gastrointestinal absorption and first-pass metabolism, achieving rapid and near-complete conversion to active drug with reduced inter-patient exposure variability compared to oral idasanutlin [1][2]. Furthermore, RG7775 has been specifically evaluated in combination with temozolomide in neuroblastoma models, demonstrating tumor growth inhibition profiles that may not be replicated by other MDM2 inhibitors lacking equivalent preclinical characterization [3]. These molecular and formulation-specific attributes necessitate careful consideration when selecting the appropriate MDM2 antagonist for research applications.

Quantitative Differentiation of RG7775 (RO6839921) Versus Oral Idasanutlin and Other MDM2 Antagonists


Reduced Pharmacokinetic Exposure Variability Versus Oral Idasanutlin in AML Patients

In a Phase 1 study in patients with relapsed/refractory acute myeloid leukemia (AML, N=26), the pegylated prodrug RO6839921 (RG7775) demonstrated reduced inter-patient pharmacokinetic variability compared with historical data for oral idasanutlin. The coefficient of variation (CV%) for active principle (AP) exposure ranged from 30% to 47% across dose levels of 120–300 mg, whereas oral idasanutlin exhibits CV% values ranging from 22% to 54% [1].

MDM2 inhibitor pharmacokinetics acute myeloid leukemia

In Vivo Tumor Growth Inhibition in TP53 Wild-Type Neuroblastoma Orthotopic Models

In TP53 wild-type SHSY5Y-Luc orthotopic neuroblastoma xenografts, intravenous administration of RO6839921 (RG7775) produced a 52% reduction in bioluminescence versus vehicle control after 1 week of treatment, and 49% after 2 weeks. The combination of RO6839921 with oral temozolomide yielded a 63% reduction at week 1 and 66% at week 2 [1]. In the NB1691-Luc model, after 2 weeks of treatment, the combination produced a 55% reduction in bioluminescence versus control, compared to 29% for RO6839921 alone and 24% for temozolomide alone [1].

neuroblastoma tumor growth inhibition MDM2 antagonist

Dose-Limiting Toxicity (DLT) Rate and Maximum Tolerated Dose in Solid Tumor Patients

In a Phase 1 study enrolling 41 patients with advanced solid tumors, the maximum tolerated dose (MTD) of RO6839921 (RG7775) was determined to be 110 mg active principle equivalent. The DLT rate was 8% (3 of 39 DLT-evaluable patients) at the 110 mg dose level, but increased sharply to 44% (4 of 9 patients) at the 120 mg dose level [1]. DLTs included neutropenia, thrombocytopenia, and stridor [1].

DLT MTD solid tumors

Rapid and Near-Complete Prodrug Conversion to Active Idasanutlin

RO6839921 (RG7775) is an inactive pegylated prodrug that undergoes rapid and near-complete conversion to the active principle idasanutlin following intravenous administration. This conversion is mediated by plasma esterases, as demonstrated in both preclinical models and clinical pharmacokinetic analyses [1][2].

prodrug conversion esterase cleavage pharmacokinetics

Optimal Research and Industrial Application Scenarios for RG7775 (RO6839921) Based on Quantitative Evidence


Preclinical Efficacy Testing in TP53 Wild-Type Neuroblastoma Models

Based on demonstrated in vivo tumor growth inhibition of up to 52% as a single agent and 66% in combination with temozolomide in orthotopic neuroblastoma models [1], RG7775 is ideally suited for preclinical studies investigating MDM2-p53 reactivation in pediatric solid tumors. The compound's IV administration route and favorable PK profile in mice make it particularly valuable for xenograft and orthotopic efficacy studies requiring controlled, parenteral drug delivery.

Investigating Prodrug Pharmacokinetics and Intravenous MDM2 Inhibition

RG7775 serves as a prototypical pegylated prodrug for studying esterase-mediated drug activation and the PK/PD relationships of IV-administered MDM2 antagonists. Its rapid and near-complete conversion to idasanutlin, combined with documented PK variability (CV% 30–47%) [2], provides a well-characterized system for comparative pharmacology studies against oral MDM2 inhibitors or alternative prodrug designs.

Combination Therapy Studies with Temozolomide in Pediatric Cancers

The preclinical evidence demonstrating synergistic or additive effects when RG7775 is combined with temozolomide—resulting in 63–66% tumor bioluminescence reduction versus 36–39% for temozolomide alone [1]—positions this compound as a critical reagent for research into combination strategies targeting the p53-MDM2 axis alongside DNA-damaging chemotherapy in neuroblastoma and potentially other TP53 wild-type pediatric malignancies.

Comparative PK Variability Analysis of MDM2 Antagonists

With quantitative data showing reduced inter-patient PK variability compared to oral idasanutlin (CV% upper bound 47% vs 54%) [2], RG7775 is a valuable benchmark compound for studies aiming to understand and mitigate exposure variability in targeted cancer therapeutics. It can serve as a reference standard for developing improved IV formulations or for modeling the impact of prodrug design on pharmacokinetic consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for RG7775

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.